2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide
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Overview
Description
2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIETHYL-5-NITROBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a hydrazine linkage, and a nitrobenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIETHYL-5-NITROBENZENE-1-SULFONAMIDE typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The resulting hydrazone is then reacted with N,N-diethyl-5-nitrobenzenesulfonamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIETHYL-5-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of amines from the nitro group.
Reduction: Formation of amines from the hydrazone linkage.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIETHYL-5-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIETHYL-5-NITROBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The nitro group and hydrazone linkage play crucial roles in its activity, potentially through redox reactions or covalent binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINAZOLINE: Shares the hydrazone linkage and dichlorophenyl group but differs in the core structure.
2,4-DICHLOROBENZALDEHYDE: A precursor in the synthesis of the target compound.
N,N-DIETHYL-5-NITROBENZENESULFONAMIDE: Another precursor used in the synthesis.
Uniqueness
2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIETHYL-5-NITROBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various scientific fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H18Cl2N4O4S |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C17H18Cl2N4O4S/c1-3-22(4-2)28(26,27)17-10-14(23(24)25)7-8-16(17)21-20-11-12-5-6-13(18)9-15(12)19/h5-11,21H,3-4H2,1-2H3/b20-11+ |
InChI Key |
NZBCWULUNISBIH-RGVLZGJSSA-N |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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